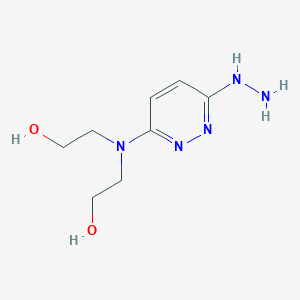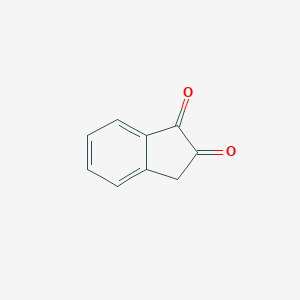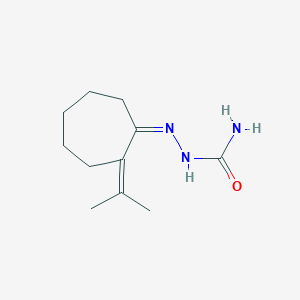
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by the presence of chlorine atoms and a thiazole ring
Métodos De Preparación
The synthesis of 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method is straightforward and yields the desired compound efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes . The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: This compound also contains chlorine atoms and an isoindoline-1,3-dione core but differs in the substituent on the nitrogen atom.
Tetrachlorophthalimides: These compounds share the tetrachlorophthalic anhydride precursor but have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
16131-68-3 |
|---|---|
Fórmula molecular |
C11H2Cl4N2O2S |
Peso molecular |
368 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H2Cl4N2O2S/c12-5-3-4(6(13)8(15)7(5)14)10(19)17(9(3)18)11-16-1-2-20-11/h1-2H |
Clave InChI |
IKOWLLJVZFQYDU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
| 16131-68-3 | |
Sinónimos |
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)





![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)



